2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
The compound 2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex chemical entity. This compound belongs to the pyridazinone family, which features a pyridazine ring—a six-membered ring with two adjacent nitrogen atoms—integrated into its structure. This compound finds applications in various scientific fields due to its unique structural components and bioactive potential.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic synthesis protocols. Starting from readily available precursors, the synthetic pathway might include:
Formation of the Pyridazinone Core: : This step typically involves cyclization reactions under controlled conditions to establish the pyridazine ring.
Introduction of the 8-azabicyclo[3.2.1]octane Moiety: : This may be achieved via a series of alkylation and cyclization reactions, ensuring the correct stereochemistry.
Attachment of the Methylsulfonyl Group:
Final Coupling and Purification: : The final step generally involves coupling reactions to attach the various components, followed by purification techniques such as chromatography.
Industrial Production Methods:
Industrial-scale production of this compound would necessitate optimized synthesis pathways focusing on yield, cost, and efficiency. This could involve:
Continuous Flow Chemistry: : For better control of reaction parameters.
Catalysis: : Use of catalytic methods to enhance reaction rates and selectivity.
Green Chemistry Principles: : Incorporation of eco-friendly methods to minimize waste and use sustainable resources.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : This compound may undergo oxidation reactions, particularly at the sulfur-containing methylsulfonyl group.
Reduction: : Reduction reactions could target the oxo group or the pyridazinone ring.
Substitution: : Nucleophilic or electrophilic substitutions may occur, especially at reactive positions in the pyridazinone ring or the azabicyclooctane moiety.
Common Reagents and Conditions:
Oxidizing Agents: : Such as hydrogen peroxide, potassium permanganate.
Reducing Agents: : Like lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Often carried out in the presence of catalysts or under specific pH conditions to favor the reaction.
Major Products Formed:
Oxidation Products: : Sulfoxides or sulfones from the methylsulfonyl group.
Reduction Products: : Alcohols or amines depending on the targeted functional group.
Substitution Products: : Derivatives with new substituents replacing existing ones on the ring structures.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: : Used as an intermediate or starting material in the synthesis of more complex chemical entities.
Catalyst Development: : Exploring its potential as a ligand in catalysis.
Biology:
Biochemical Studies: : Investigated for its interaction with biological molecules due to its structural similarity to naturally occurring compounds.
Medicine:
Pharmaceutical Research: : Potential therapeutic properties being studied, including activity against specific enzymes or receptors.
Industry:
Material Science:
Agrochemicals: : Exploring its role in the development of new agrochemical agents.
Mechanism of Action
The precise mechanism by which this compound exerts its effects is complex and depends on its application. Generally, it involves:
Interaction with Molecular Targets: : Such as enzymes, receptors, or nucleic acids.
Pathway Modulation: : Influencing biochemical pathways, which could include inhibition or activation of specific enzymes.
Binding Affinity: : The compound's unique structure allows it to bind selectively to certain molecular targets, thus modulating their activity.
Comparison with Similar Compounds
Pyridazinone Derivatives: : Similar core structure but differing side chains or substituents.
Azabicyclo Compounds: : Related bicyclic structures with different functional groups.
Sulfonyl-containing Molecules: : Compounds featuring sulfonyl groups influencing chemical reactivity and biological activity.
Uniqueness:
Structural Complexity: : The combination of pyridazine, azabicyclooctane, and sulfonyl moieties in one molecule.
Stereochemistry: : Specific stereochemical configuration providing distinct biochemical properties.
Multi-functional Reactivity: : The compound's ability to undergo various chemical reactions, making it versatile for different applications.
Properties
IUPAC Name |
2-[2-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-22(20,21)12-7-10-4-5-11(8-12)17(10)14(19)9-16-13(18)3-2-6-15-16/h2-3,6,10-12H,4-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLGPBVBYOHZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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